Cas no 2172046-43-2 (4-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylformamido}pentanoic acid)

4-{1-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)cyclopentylformamido}pentanoic acid is a specialized Fmoc-protected amino acid derivative designed for peptide synthesis applications. Its key structural features include a cyclopentyl backbone and a pentanoic acid linker, offering enhanced steric control and flexibility in solid-phase peptide assembly. The Fmoc group ensures orthogonal protection compatibility with standard peptide coupling strategies, facilitating selective deprotection under mild basic conditions. This compound is particularly useful for introducing constrained cyclopentyl moieties into peptide sequences, which can improve conformational stability and target binding affinity. Its optimized solubility in common organic solvents (e.g., DMF, DCM) ensures efficient coupling efficiency during automated synthesis protocols. The product is typically characterized by HPLC and mass spectrometry to guarantee high purity (>95%) for demanding research applications.
4-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylformamido}pentanoic acid structure
2172046-43-2 structure
商品名:4-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylformamido}pentanoic acid
CAS番号:2172046-43-2
MF:C26H30N2O5
メガワット:450.526807308197
CID:5872860
PubChem ID:165545823

4-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylformamido}pentanoic acid 化学的及び物理的性質

名前と識別子

    • 4-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylformamido}pentanoic acid
    • 2172046-43-2
    • EN300-1489430
    • 4-{[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]formamido}pentanoic acid
    • インチ: 1S/C26H30N2O5/c1-17(12-13-23(29)30)27-24(31)26(14-6-7-15-26)28-25(32)33-16-22-20-10-4-2-8-18(20)19-9-3-5-11-21(19)22/h2-5,8-11,17,22H,6-7,12-16H2,1H3,(H,27,31)(H,28,32)(H,29,30)
    • InChIKey: QOTWELRWNABNKK-UHFFFAOYSA-N
    • ほほえんだ: O=C(C1(CCCC1)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)NC(C)CCC(=O)O

計算された属性

  • せいみつぶんしりょう: 450.21547206g/mol
  • どういたいしつりょう: 450.21547206g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 5
  • 重原子数: 33
  • 回転可能化学結合数: 9
  • 複雑さ: 698
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 105Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.8

4-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylformamido}pentanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1489430-50mg
4-{[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]formamido}pentanoic acid
2172046-43-2
50mg
$2829.0 2023-09-28
Enamine
EN300-1489430-2.5g
4-{[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]formamido}pentanoic acid
2172046-43-2
2.5g
$6602.0 2023-06-05
Enamine
EN300-1489430-0.25g
4-{[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]formamido}pentanoic acid
2172046-43-2
0.25g
$3099.0 2023-06-05
Enamine
EN300-1489430-100mg
4-{[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]formamido}pentanoic acid
2172046-43-2
100mg
$2963.0 2023-09-28
Enamine
EN300-1489430-0.05g
4-{[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]formamido}pentanoic acid
2172046-43-2
0.05g
$2829.0 2023-06-05
Enamine
EN300-1489430-0.5g
4-{[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]formamido}pentanoic acid
2172046-43-2
0.5g
$3233.0 2023-06-05
Enamine
EN300-1489430-1.0g
4-{[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]formamido}pentanoic acid
2172046-43-2
1g
$3368.0 2023-06-05
Enamine
EN300-1489430-5.0g
4-{[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]formamido}pentanoic acid
2172046-43-2
5g
$9769.0 2023-06-05
Enamine
EN300-1489430-250mg
4-{[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]formamido}pentanoic acid
2172046-43-2
250mg
$3099.0 2023-09-28
Enamine
EN300-1489430-0.1g
4-{[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]formamido}pentanoic acid
2172046-43-2
0.1g
$2963.0 2023-06-05

4-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylformamido}pentanoic acid 関連文献

4-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylformamido}pentanoic acidに関する追加情報

Chemical Profile of 4-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylformamido}pentanoic acid (CAS No. 2172046-43-2)

4-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylformamido}pentanoic acid, identified by the CAS number 2172046-43-2, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biomedicine. This compound belongs to a class of molecules characterized by its intricate structural framework, which includes a cyclopentyl ring, a fluorenyl moiety, and an amide linkage. The presence of these functional groups imparts unique chemical properties and biological activities, making it a promising candidate for further exploration in drug discovery and therapeutic applications.

The molecular structure of 4-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylformamido}pentanoic acid is highly modular, allowing for diverse modifications that can fine-tune its pharmacological profile. The fluorenyl group, a well-known component in many bioactive molecules, contributes to the compound's stability and solubility, while the methoxycarbonyl (MOC) group serves as a protecting group in peptide synthesis. The cyclopentyl formamide moiety introduces rigidity to the molecule, which can be advantageous in binding to biological targets with high specificity.

In recent years, there has been growing interest in the development of peptidomimetics—molecules that mimic the structure and function of peptides but with enhanced stability and bioavailability. The compound 4-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylformamido}pentanoic acid aligns well with this trend, as it incorporates elements that are frequently found in peptidomimetic scaffolds. Specifically, the cyclopentyl formamide group can replace peptide bonds, providing a stable yet flexible backbone that retains key pharmacophoric features.

One of the most compelling aspects of this compound is its potential as an intermediate in the synthesis of more complex bioactive molecules. The presence of multiple reactive sites—such as the amide bond, the carboxylic acid group, and the fluorenyl moiety—allows for further functionalization through various chemical transformations. This versatility makes it an attractive building block for medicinal chemists seeking to develop novel therapeutic agents.

The pharmacological properties of 4-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylformamido}pentanoic acid have not yet been fully elucidated, but preliminary studies suggest that it may exhibit interesting biological activities. For instance, the fluorenyl group is known to enhance molecular interactions with biological targets due to its hydrophobicity and aromaticity. Additionally, the amide linkage can serve as a hinge region in protein-ligand binding interactions, which is a common feature in many successful drugs.

Recent advances in computational chemistry have enabled researchers to predict the binding modes of such compounds with high accuracy. By leveraging molecular docking simulations and quantum mechanical calculations, scientists can gain insights into how 4-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylformamido}pentanoic acid interacts with potential targets. These computational studies have already identified several promising scaffolds that could be further optimized for better efficacy and selectivity.

In addition to its potential as a drug candidate, this compound may also find applications in materials science and nanotechnology. The unique structural features of 4-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylformamido}pentanoic acid make it suitable for designing novel polymers or functional materials with tailored properties. For example, its rigid backbone could be exploited to create high-performance polymers with enhanced thermal stability or mechanical strength.

The synthesis of 4-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylformamido}pentanoic acid represents a significant achievement in synthetic organic chemistry. The multi-step process involves careful control of reaction conditions to ensure high yield and purity. Key steps include the formation of the cyclopentyl formamide group, followed by protection-deprotection strategies to introduce the fluorenyl methoxycarbonyl moiety. Advanced synthetic techniques such as transition-metal-catalyzed cross-coupling reactions have been employed to construct the complex framework efficiently.

The scalability of this synthesis is an important consideration for future industrial applications. Researchers are actively exploring ways to streamline the synthetic route while maintaining high chemical purity. This includes optimizing reaction conditions, developing more efficient catalysts, and implementing continuous flow chemistry techniques.

The safety profile of 4-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylformamido}pentanoic acid remains under investigation, but preliminary toxicity studies suggest that it is well-tolerated at moderate doses. However, comprehensive safety assessments are necessary before it can be considered for clinical use. These studies will focus on its metabolic stability, potential side effects, and long-term effects on biological systems.

The future development of this compound will likely involve collaboration between academic researchers and pharmaceutical companies. Such partnerships can accelerate the translation of laboratory discoveries into clinical candidates. By combining expertise in synthetic chemistry, computational modeling, and biological testing, scientists can rapidly identify promising derivatives with improved properties.

In conclusion,4-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylformamido}pentanoic acid (CAS No. 2172046-43-2) is a structurally complex and versatile molecule with significant potential in pharmaceutical research and beyond. Its unique features make it an excellent candidate for further exploration as a drug intermediate or functional material. As our understanding of its properties grows,so too will its applications in medicine,materials science,and other fields.

おすすめ記事

推奨される供給者
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hebei Ganmiao New material Technology Co., LTD
Nanjing Jubai Biopharm
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing Jubai Biopharm
Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Xiamen PinR Bio-tech Co., Ltd.
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量